2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
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Overview
Description
The compound identified as “2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a chemical entity with specific properties and applications It is important in various scientific fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of “2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” likely involves large-scale chemical processes, including batch or continuous flow reactions. These methods ensure high yield and purity of the compound, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
“2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving “this compound” include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from reactions involving “this compound” depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of “2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” include other chemical entities with comparable structures and properties. These compounds may share similar synthetic routes, chemical reactions, and applications.
Uniqueness
“this compound” stands out due to its unique chemical structure and specific applications. Its distinct properties make it valuable in various scientific and industrial fields.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-18-20-14-6-4-3-5-13(14)17(22)21-18/h7-8,11H,3-6,9-10H2,1-2H3,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYSADIUWHILAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=O)C3=C(N2)CCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=O)C3=C(N2)CCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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